molecular formula C19H16BrN3O B2815328 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2319839-38-6

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2815328
CAS No.: 2319839-38-6
M. Wt: 382.261
InChI Key: PWZOXGORTRAJAP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H16BrN3O and its molecular weight is 382.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Interactions

  • A study by Brown and Waring (1977) outlined a general route for synthesizing 2-(pyrimidin-2?-yl)acetic acid derivatives, which are structurally related to the compound of interest. This synthesis involves intermediate steps that could be relevant to understanding or developing methods for synthesizing related compounds (Brown & Waring, 1977).

Pharmacological Evaluations

  • Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. This study provides insights into the pharmacological potential of structurally related pyrimidine compounds, hinting at the broader applicability of such structures in medicinal chemistry (Severina et al., 2020).

Antimicrobial and Analgesic Activities

  • Fuloria et al. (2014) reported on the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives originating from bromo-substituted phenyl compounds, indicating potential antimicrobial applications (Fuloria et al., 2014).
  • Chaudhary et al. (2012) explored the microwave-assisted synthesis of novel pyrimidine derivatives and investigated their analgesic and ulcerogenic activity, demonstrating the potential therapeutic benefits of pyrimidine-based compounds (Chaudhary et al., 2012).

Antioxidant Properties

  • Boudebbous et al. (2021) conducted a study on a 1-amidoalkyl-2-naphthol derivative, examining its free radical scavenging activity through both experimental methods and theoretical calculations. Although not the exact compound , this research highlights the interest in derivatives of acetamide for their potential antioxidant properties (Boudebbous et al., 2021).

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZOXGORTRAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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